N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
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Overview
Description
“N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide” is a synthetic compound . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with hydrazonoyl halides . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis Techniques and Chemical Properties
One area of research has focused on developing efficient synthesis routes for thiazole derivatives. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl- and 2-thienyl-5-(het)aryl-4-functionalized thiazoles via a chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method allows the introduction of various functionalities such as ester, N-substituted carboxamide, or peptide into the thiazole products (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).
In another study, Kelgokmen and Zora (2018) described an efficient methodology for the synthesis of 2-methylene-2,3-dihydro-1,4-thiazepines from N-propargylic β-enaminones. Their approach, which involves thionation with Lawesson's reagent followed by electrophilic cyclization, showcases a general trend toward creating functionalized 1,4-thiazepines, demonstrating the versatility of thiazole and enamine derivatives in heterocyclic synthesis (Yilmaz Kelgokmen, Metin Zora, 2018).
Potential Biological Activities
The exploration of biological activities of thiazole derivatives is another focal point. For example, Tiwari et al. (2017) synthesized a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activities against a panel of human cancer cell lines. This study revealed that certain compounds exhibited promising anticancer activity, highlighting the potential therapeutic applications of thiazole derivatives in cancer treatment (S. Tiwari, S. Siddiqui, et al., 2017).
Furthermore, Desai et al. (2016) synthesized N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides, which were screened for their antimicrobial activities. The study found compounds with significant antibacterial and antifungal activities, suggesting the potential use of thiazole derivatives in addressing microbial infections (N. Desai, N. Bhatt, et al., 2016).
Future Directions
Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, the future research directions could include exploring these potential biological activities for “N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide”.
Mechanism of Action
Target of Action
“N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide” is a compound that belongs to the thiazole class of molecules . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole compounds can vary depending on their structure and the biological system they interact with . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .
Biochemical Pathways
Thiazole compounds can activate or inhibit various biochemical pathways depending on their structure and the biological system they interact with . For instance, some thiazole compounds have been found to play an important role in the regulation of central inflammation . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole compounds have been found to have significant analgesic and anti-inflammatory activities . .
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-8(11)9-4-7-6(2)10-5-12-7/h3,5H,1,4H2,2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJYWEUEUITDNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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